molecular formula C23H20ClN3O3S2 B2739853 4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905687-47-0

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2739853
CAS No.: 905687-47-0
M. Wt: 486
InChI Key: OLCKRWQUWKXZFH-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 7-chloro-4-methyl-1,3-benzothiazole moiety and a benzyl(methyl)sulfamoyl group. The compound’s molecular formula is C24H22ClN3O3S2, with a molecular weight of ~500 g/mol. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents on the benzothiazole ring, which may influence electronic properties and biological interactions. The sulfamoyl group (benzyl/methyl substitution) is a critical pharmacophore, often associated with enzyme inhibition (e.g., thioredoxin reductase) and antimicrobial activity .

Synthesis likely involves coupling sulfamoyl chlorides with benzothiazole intermediates, as seen in similar compounds .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-15-8-13-19(24)21-20(15)25-23(31-21)26-22(28)17-9-11-18(12-10-17)32(29,30)27(2)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCKRWQUWKXZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols.

Scientific Research Applications

Structural Characteristics

The compound features a benzamide backbone with a sulfamoyl group and a chlorinated benzothiazole moiety, which are critical for its biological activity. The presence of chlorine and sulfur atoms enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide. Research indicates that derivatives with similar structural features exhibit significant antibacterial and antifungal activities.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 1.27 µM against various Gram-positive and Gram-negative bacterial strains, suggesting potent antimicrobial properties .
  • Mechanism of Action : The sulfamoyl group may inhibit dihydrofolate reductase, an essential enzyme in bacterial folate synthesis, leading to bacterial growth inhibition .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study :
In a study evaluating the anticancer effects of substituted benzamides, compounds exhibiting structural similarities to this compound demonstrated IC50 values ranging from 4.53 µM to 9.99 µM against human colorectal cancer cell lines (HCT116). Notably, some derivatives were more effective than the standard drug 5-Fluorouracil (IC50 = 9.99 µM) .

Data Table: Antimicrobial and Anticancer Activity

CompoundMIC (µM)IC50 (µM)Target Organism
N11.27>20.31Bacillus subtilis
N81.4313.73Escherichia coli
N18-4.53HCT116 (Colorectal Cancer)
N221.30>13.86Klebsiella pneumoniae

Toxicity Studies

Preliminary toxicity assessments indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . Further studies are required to elucidate the safety profile of these compounds in vivo.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key features of the target compound with analogs from literature:

Compound Name Sulfamoyl Group Heterocycle Substituents Molecular Weight (g/mol) XLogP3 Reported Activity Reference
Target Compound Benzyl(methyl) Benzothiazole 7-Cl, 4-Me ~500 ~4.2* Unknown -
BB03377 (4-[benzyl(ethyl)sulfamoyl] analog) Benzyl(ethyl) Benzothiazole 7-Cl, 4-Me 500.03 - -
LMM5 (1,3,4-oxadiazole) Benzyl(methyl) Oxadiazole 4-MeOPhCH2 - - Antifungal (C. albicans)
4-(diethylsulfamoyl)-N-(4-MeO-benzothiazol) Diethyl Benzothiazole 4-MeO - - -
4-[methyl(phenyl)sulfamoyl] analog Methyl(phenyl) Thiazole None - - -

*Estimated based on analog data from .

Key Observations:

Sulfamoyl Group Variations: Benzyl(ethyl) vs. Diethyl (): Larger substituents may reduce steric accessibility for target binding.

Heterocycle Core :

  • Benzothiazole vs. Oxadiazole (LMM5) : The benzothiazole core in the target compound may enhance rigidity and π-stacking interactions compared to the oxadiazole in LMM5, which showed antifungal activity via thioredoxin reductase inhibition .

Substituent Effects: Chloro vs.

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : All analogs fall within the 480–520 g/mol range, aligning with Lipinski’s rule of five for drug-likeness.

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that has gained attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C23H20ClN3O3S2C_{23}H_{20}ClN_3O_3S_2, indicating a complex structure that contributes to its biological activity. The presence of the sulfamoyl group and the benzothiazole moiety are particularly significant in mediating its effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial activities. For instance, benzothiazole derivatives have been documented to possess antibacterial and antifungal properties. The specific compound under discussion may share these characteristics due to structural similarities.

Anticancer Activity

Several studies have suggested that benzothiazole derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • DNA Interaction : The compound could interact with DNA, leading to disruption of replication processes in cancer cells.
  • Signal Transduction Modulation : It may alter signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar benzothiazole derivatives, researchers found that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptotic markers.

Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial effects of sulfamoyl-containing compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results for potential therapeutic applications.

Data Summary Table

Biological ActivityMechanismReference Study
AnticancerApoptosis induction
AntimicrobialEnzyme inhibition
Cell cycle arrestDNA interaction

Q & A

Q. Methodological Resolution :

  • Conduct transporter inhibition assays to quantify cellular uptake .
  • Use isoform-specific enzyme assays to map target selectivity .

What analytical techniques are critical for ensuring purity and structural fidelity during synthesis?

Basic Question

  • TLC and HPLC : Monitor reaction progress and purity (>95% required for pharmacological studies) .
  • NMR/HRMS : Confirm regiochemistry of chloro and methyl substitutions .
  • XRD : Resolve stereochemical ambiguities in the benzothiazole core .

Advanced Tip : Pair HPLC with charged aerosol detection (CAD) to quantify trace impurities without UV chromophores .

How does the sulfamoyl group’s electronic configuration impact reactivity in downstream modifications?

Advanced Question
The sulfamoyl group acts as a weak electron-withdrawing group, influencing:

  • Nucleophilic aromatic substitution : Activates the benzamide ring for reactions at the para position .
  • Hydrogen bonding : Stabilizes interactions with serine hydrolases (e.g., FAAH) but reduces stability under acidic conditions .

Experimental Design : Perform DFT calculations to predict reactive sites, followed by Suzuki-Miyaura coupling to validate predictions .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Question
Key issues include:

  • Racemization : The benzothiazole core is prone to epimerization at high temperatures (>80°C).
  • Solution : Use low-temperature Pd-catalyzed couplings and chiral stationary phases (e.g., Chiralpak IA) for purification .

Q. Methodology :

Synthesize analogs via parallel synthesis .

Test in enzyme inhibition (IC50) and cytotoxicity assays (EC50) .

What precautions are necessary when handling sensitive intermediates (e.g., sulfonyl chlorides)?

Basic Question

  • Moisture control : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres .
  • Temperature : Maintain reactions below 0°C during sulfamoylation to prevent decomposition .

Safety Note : Sulfonyl chlorides are corrosive; use PPE and neutralize waste with bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.